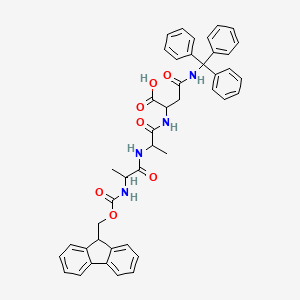

Fmoc-Ala-Ala-Asn(Trt)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEYZYXHXRXGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH for Researchers and Drug Development Professionals

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides and antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the laboratory.

Core Concepts and Applications

This compound is specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1][2] The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by the acid-labile trityl (Trt) group.[1][2] This orthogonal protection strategy allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Trt group, which is removed during the final cleavage from the solid support.

The inclusion of the Ala-Ala-Asn sequence is of particular interest in the field of drug development. This specific tripeptide sequence can function as a substrate for certain enzymes, such as cathepsin B, which is often overexpressed in tumor cells.[2] This property makes this compound a valuable component in the design of cleavable linkers for ADCs, enabling the targeted release of cytotoxic drugs within the tumor microenvironment.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of this data is for the closely related compound Fmoc-Asn(Trt)-OH and is provided as a reference due to the limited availability of specific data for the tripeptide.

| Property | Value | Source |

| CAS Number | 1951424-92-2 | [3] |

| Molecular Formula | C44H42N4O7 | [3] |

| Molecular Weight | 738.8 g/mol | [3] |

| Appearance | White to off-white powder | N/A |

| Purity (HPLC) | >98% | [4] |

| Storage | -20°C, stored under nitrogen, away from moisture and light | [4] |

Experimental Protocols

The following section outlines a detailed methodology for the incorporation of this compound into a growing peptide chain on a solid support using manual Fmoc-SPPS.

Materials and Reagents

-

This compound

-

Peptide synthesis grade resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Coupling reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

Kaiser test kit

Experimental Workflow

The overall workflow for the incorporation of this compound into a peptide sequence is depicted in the following diagram.

Caption: Workflow for incorporating this compound in SPPS.

Step-by-Step Procedure

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Thoroughly wash the resin with DMF (5x) and DCM (5x) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated tripeptide solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

-

-

Chain Elongation:

-

Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathway Context: ADC-Mediated Drug Delivery

The Ala-Ala-Asn sequence within a linker of an Antibody-Drug Conjugate (ADC) is designed to be cleaved by cathepsin B, an enzyme often upregulated in the lysosomal compartment of cancer cells. The following diagram illustrates this conceptual pathway.

Caption: ADC internalization and enzymatic drug release.

This technical guide provides a foundational understanding of this compound for its application in peptide synthesis and drug development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptide-based therapeutics.

Introduction

This compound is a protected tripeptide composed of the amino acids Alanine, Alanine, and Asparagine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the controlled, stepwise assembly of complex peptide chains.[1][2] The molecule incorporates two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the acid-labile trityl (Trt) group on the side chain of asparagine.[1][2] This orthogonal protection strategy allows for selective deprotection and chain elongation, which is fundamental to successful peptide synthesis.

The Ala-Ala-Asn sequence is of particular interest as it can function as a substrate for enzymes such as cathepsin B, making this tripeptide a valuable component in the design of cleavable linkers for antibody-drug conjugates (ADCs).[2] In this context, it facilitates the targeted release of cytotoxic drugs within the cellular environment of tumor cells.[2]

Chemical Structure and Properties

The chemical structure of this compound is a linear sequence of three amino acids with specific protecting groups. The N-terminus is protected by an Fmoc group, and the C-terminal asparagine has its side-chain amide protected by a trityl group.

Physicochemical Properties

Table 1: Physicochemical Properties

| Property | Value |

| This compound | |

| Molecular Formula | C₄₄H₄₂N₄O₇[1] |

| Molecular Weight | 738.8 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DCM |

| Fmoc-Asn(Trt)-OH (for reference) | |

| Melting Point | 201-204 °C |

| Optical Rotation [α]20/D | -19° (c=1, DMF) |

Analytical Data

The identity and purity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Analytical Data

| Analysis Method | Typical Parameters |

| RP-HPLC | |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% TFA in water[3] |

| Mobile Phase B | 0.1% TFA in acetonitrile[3] |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV at 214 nm, 254 nm, and 301 nm[4] |

| Expected Purity | >99.0% |

| ¹H NMR | Chemical shifts will be characteristic of the Fmoc, alanine, asparagine, and trityl protons. |

| ¹³C NMR | Chemical shifts will correspond to the carbon atoms of the Fmoc, alanine, asparagine, and trityl groups. |

Synthesis of this compound

This compound is synthesized using the well-established method of solid-phase peptide synthesis (SPPS). This process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The general workflow for the synthesis is depicted in the following diagram.

Detailed Experimental Protocol for Solid-Phase Synthesis (0.1 mmol scale)

This protocol outlines the manual synthesis of this compound on a suitable resin, such as Wang resin, for the production of a C-terminal carboxylic acid.

Materials and Reagents:

-

Wang Resin (or other suitable resin for peptide acids)

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water (H₂O)

Protocol Steps:

-

Resin Preparation and Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF and DCM.

-

Swell the resin in DMF for at least 30 minutes with gentle agitation.[5]

-

Drain the DMF.

-

-

Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH):

-

Fmoc Deprotection:

-

Coupling of the Second Amino Acid (Fmoc-Ala-OH):

-

Prepare a solution of Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.[6]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[6]

-

Monitor the coupling reaction completion using a Kaiser test.[7] If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).[6]

-

-

Repeat Deprotection and Coupling for the Third Amino Acid (Fmoc-Ala-OH):

-

Repeat Step 3 (Fmoc Deprotection).

-

Repeat Step 4 (Coupling of Fmoc-Ala-OH).

-

-

Cleavage from Resin:

-

Wash the final peptide-resin with DCM and dry under vacuum.[6]

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[6]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[5]

-

Purification

The crude this compound obtained after cleavage from the resin typically requires purification to remove truncated sequences and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification. The hydrophobic nature of the Fmoc group aids in the separation of the full-length product from shorter, non-Fmoc-containing impurities.[4]

Purification Protocol: Reversed-Phase HPLC

Equipment and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in deionized water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMF or DMSO, then dilute with Mobile Phase A.[4]

-

Chromatography:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the dissolved sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will depend on the specific peptide and column but can be optimized based on an initial analytical run.

-

Monitor the elution profile using UV detection at 214 nm, 254 nm, and 301 nm. The Fmoc group has a strong absorbance at 254 nm and 301 nm.[4]

-

-

Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

-

Analysis and Lyophilization:

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

-

Signaling Pathways and Logical Relationships

The primary application of the Ala-Ala-Asn sequence in a biological context is as a cleavable linker in antibody-drug conjugates (ADCs). The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of such a linker.

Conclusion

This compound is a versatile and essential building block for solid-phase peptide synthesis. Its well-defined structure and the orthogonal protection strategy it employs enable the efficient synthesis of complex peptides. For drug development professionals, its role in forming cleavable linkers for ADCs highlights its importance in the creation of targeted cancer therapies. This guide has provided a detailed overview of its properties, a comprehensive synthesis protocol, and purification strategies to aid researchers in their work with this important molecule.

References

An In-depth Technical Guide on the Molecular Weight of Fmoc-Ala-Ala-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for constructing peptide sequences containing asparagine. The strategic use of the Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the Trityl (Trt) group for the side-chain of asparagine ensures the fidelity of the peptide synthesis process.

Quantitative Data Summary

The molecular weight of this compound and its constituent components are summarized below. These values are fundamental for stoichiometric calculations in peptide synthesis and for the interpretation of analytical data, such as mass spectrometry results.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C44H42N4O7 | 738.83 |

| Fmoc (Fluorenylmethyloxycarbonyl) Group | C15H11O2 | 223.25 |

| Alanine (B10760859) (Ala) | C3H7NO2 | 89.09 |

| Asparagine (Asn) | C4H8N2O3 | 132.12 |

| Trityl (Trt) Group | C19H15 | 243.33 |

| Water (H₂O) | H₂O | 18.02 |

Note: The molecular weight of the final peptide is calculated by summing the molecular weights of the Fmoc group, two alanine residues, and the trityl-protected asparagine, and subtracting the molecular weight of two water molecules that are eliminated during the formation of the two peptide bonds.

Theoretical Molecular Weight Calculation

The theoretical molecular weight of this compound can be calculated as follows:

-

Sum of Components:

-

Fmoc-OH: 224.26 g/mol

-

Alanine: 89.09 g/mol

-

Alanine: 89.09 g/mol

-

Asn(Trt)-OH: 375.45 g/mol

-

-

Formation of Peptide Bonds:

-

Two peptide bonds are formed, resulting in the loss of two water molecules (2 * 18.02 g/mol = 36.04 g/mol ).

-

-

Final Molecular Weight:

-

(224.26 + 89.09 + 89.09 + 375.45) - 36.04 = 741.85 g/mol

-

Note: There may be slight variations in reported molecular weights due to different sources for atomic masses. The empirically determined and commonly cited molecular weight is approximately 738.8 g/mol .

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of this compound is crucial for its characterization and quality control. Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard and highly accurate method for this purpose.

Objective:

To experimentally verify the molecular weight of this compound using ESI-MS.

Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

Calibrant solution (e.g., a standard peptide mixture with known molecular weights)

-

Mass spectrometer with an ESI source

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent mixture.

-

Acidify the working solution by adding formic acid to a final concentration of 0.1% to facilitate protonation.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the standard calibrant solution. This ensures the accuracy of the mass measurements.

-

-

Mass Spectrometry Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra over a suitable m/z (mass-to-charge ratio) range, typically from m/z 200 to 2000.

-

The expected primary ion to be observed will be the protonated molecule, [M+H]⁺. Given the molecular weight of 738.83 g/mol , the expected m/z for this ion is approximately 739.84.

-

Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 761.82), may also be observed.

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Determine the experimental molecular weight from the m/z value of this peak.

-

Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity and purity of the compound.

-

Visualizations

Logical Structure of this compound

The following diagram illustrates the assembly of the constituent parts to form the final this compound molecule.

Caption: Assembly of this compound.

Experimental Workflow for Molecular Weight Determination

This diagram outlines the key steps in the experimental determination of the molecular weight of this compound.

Caption: ESI-MS workflow for molecular weight verification.

In-Depth Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH

CAS Number: 1951424-92-2

This technical guide provides a comprehensive overview of Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide critical in the field of peptide synthesis and bioconjugation. It is particularly recognized for its application as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Core Compound Data

This compound is a tripeptide derivative where the N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of asparagine is protected by a trityl (Trt) group.[1][2] These protecting groups are essential for controlled, sequential peptide synthesis.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1951424-92-2 | [3] |

| Molecular Formula | C44H42N4O7 | [3] |

| Molecular Weight | 738.8 g/mol | [3] |

| Purity | >99% (typically analyzed by HPLC) | [4] |

| Appearance | White to off-white powder | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [5] |

| Solubility | Soluble in DMSO | [6] |

Applications in Drug Development

The primary application of this compound is in the synthesis of peptide linkers for Antibody-Drug Conjugates (ADCs).[5][7][8] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker component is crucial for the stability of the ADC in circulation and the efficient release of the drug upon internalization into the target cell.[5]

Initially, the Ala-Ala-Asn sequence was reported to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] However, more recent and detailed studies have demonstrated that the Ala-Ala-Asn linker is, in fact, selectively cleaved by Legumain, another lysosomal protease, and shows stability against Cathepsin B.[9][10][11] This specificity makes it a valuable tool for developing ADCs that target tumors with high Legumain activity.[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support resin (e.g., Wang or Rink Amide resin). The process involves iterative cycles of deprotection and coupling.

Materials:

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[12][13]

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)[12]

-

Dichloromethane (DCM)[12]

-

Piperidine (B6355638) solution (20% in DMF)[12]

-

N,N-Diisopropylethylamine (DIPEA)[14]

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)[12]

-

Cold diethyl ether[14]

Protocol:

-

Resin Swelling:

-

Fmoc Deprotection (of the resin-bound peptide):

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable activator (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.[14]

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[14]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.[12]

-

Wash the resin with DMF (3 times) and DCM (3 times).[12]

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection step, wash the peptide-resin with DCM and dry under vacuum.[12]

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[12][14]

-

Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.[14]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14]

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[14]

-

The crude peptide can then be purified by reverse-phase HPLC.

-

Enzymatic Cleavage Assay for Ala-Ala-Asn Linker

This protocol is a generalized fluorometric assay to assess the cleavage of a peptide linker containing the Ala-Ala-Asn sequence by a specific protease (e.g., Legumain).

Materials:

-

Purified enzyme (e.g., recombinant human Legumain)

-

Assay buffer (specific to the enzyme's optimal activity)

-

Peptide substrate containing the Ala-Ala-Asn sequence linked to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)

-

96-well microplate

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide-fluorophore substrate in DMSO.

-

Prepare serial dilutions of the substrate in the assay buffer to generate a concentration range for kinetic analysis.

-

Prepare the enzyme solution at the desired concentration in the assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of the enzyme solution to the wells of the 96-well plate.

-

To initiate the reaction, add an equal volume of each substrate dilution to the respective wells.

-

Include control wells with substrate but no enzyme (to measure background fluorescence) and wells with enzyme but no substrate.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).[9]

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the rate of enzymatic cleavage.[9]

-

Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat).

-

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

ADC Internalization and Payload Release Pathway

Caption: ADC mechanism via Legumain-cleavable linker.

References

- 1. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]

- 2. This compound - Creative Peptides [creative-peptides.com]

- 3. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]

- 4. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 5. This compound | TargetMol [targetmol.com]

- 6. Fmoc-β-Ala-Asn(trt)-OH - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. gentaur.com [gentaur.com]

- 8. amsbio.com [amsbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block in modern peptide chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document details its chemical and physical properties, provides in-depth experimental protocols for its use, and discusses its applications, particularly as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a protected tripeptide optimized for solid-phase peptide synthesis (SPPS).[1] The N-terminal α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain of asparagine is protected by an acid-labile trityl (Trt) group.[1][2] This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Trt group, which is removed during the final cleavage from the solid support.[1] The alanine (B10760859) residues contribute to a neutral and helix-supporting peptide backbone.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C44H42N4O7 | [1][3] |

| Molecular Weight | 738.8 g/mol | [1][4] |

| CAS Number | 1951424-92-2 | [2][3] |

| Appearance | White to off-white powder | [5] |

| Purity (HPLC) | Typically ≥98% | [5][6] |

| Storage | -20°C, stored under nitrogen, away from moisture and light. | [6][7] |

Experimental Protocols

The following sections detail the methodologies for the application of this compound in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is depicted below. This process involves the sequential coupling of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of signal and transit peptides based on motif composition and taxon-specific patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ala-Ala-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. This key building block is frequently utilized in solid-phase peptide synthesis (SPPS) for the construction of complex peptide sequences. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group, while the trityl (Trt) group on the asparagine side chain prevents potential side reactions, such as dehydration to a nitrile during activation.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is efficiently achieved through a stepwise solid-phase approach. This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process consists of repeated cycles of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.

Key Stages of Synthesis

The synthesis follows a well-established cycle of operations:

-

Resin Preparation: The synthesis begins with a suitable resin, typically a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final protected peptide under mild acidic conditions, keeping the acid-labile side-chain protecting groups intact.

-

First Amino Acid Loading: The C-terminal amino acid, Fmoc-Asn(Trt)-OH, is loaded onto the resin.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid, Fmoc-Ala-OH, is activated and coupled to the free amine of the preceding residue. This deprotection-coupling cycle is repeated for the final alanine (B10760859) residue.

-

Cleavage from Resin: Once the tripeptide sequence is assembled, it is cleaved from the resin support to yield the desired protected peptide, this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Synthesis of this compound via SPPS

This protocol is based on a standard 0.1 mmol synthesis scale.

1. Resin Preparation and Loading of Fmoc-Asn(Trt)-OH:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

-

Drain the DCM and add a solution of Fmoc-Asn(Trt)-OH (1.0-1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) in DCM.

-

Agitate the mixture for 1-2 hours.

-

To cap any unreacted sites on the resin, add a small amount of methanol (B129727) and agitate for an additional 15-30 minutes.

-

Wash the resin thoroughly with DCM, followed by DMF.

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin extensively with DMF to remove residual piperidine.

3. Coupling of Fmoc-Ala-OH:

-

In a separate vessel, pre-activate Fmoc-Ala-OH (3.0 equivalents) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3.0 equivalents) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® (3.0 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test for free primary amines (e.g., the Kaiser test).

-

Wash the resin with DMF.

4. Repetition of Deprotection and Coupling for the Second Alanine:

-

Repeat step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly added alanine residue.

-

Repeat step 3 (Coupling of Fmoc-Ala-OH) to couple the final Fmoc-Ala-OH to the dipeptide-resin.

5. Cleavage of this compound from the Resin:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

To cleave the protected peptide from the 2-CTC resin while keeping the Trt and Fmoc groups intact, a mild acidic cleavage cocktail is used. A typical solution is acetic acid/trifluoroethanol/DCM (e.g., in a 1:2:7 v/v/v ratio).

-

Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the product.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound by RP-HPLC

The crude protected tripeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as DMF or a mixture of acetonitrile (B52724) and water.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 20% to 80% B over 30 minutes) is employed to elute the peptide. The exact gradient should be optimized based on analytical HPLC runs.

-

Flow Rate: A typical flow rate for a semi-preparative column is 5-10 mL/min.

-

Detection: The peptide elution is monitored by UV absorbance, typically at 220 nm and 280 nm.

3. Fraction Collection and Product Recovery:

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and remove the solvents by lyophilization to obtain the purified this compound as a white solid.

Data Presentation

The following table summarizes key quantitative data related to the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C44H42N4O7 | [1] |

| Molecular Weight | 738.8 g/mol | [1] |

| Typical Purity (Commercial) | >98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: The repetitive cycle of solid-phase peptide synthesis (SPPS).

References

The Strategic Impercussion of the Trityl Group on Asparagine in Fmoc-SPPS: A Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical determinant of success. This in-depth technical guide explores the multifaceted role of the Trityl (Trt) group in the side-chain protection of Asparagine (Asn) during Fluorenylmethyloxycarbonyl-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). We will delve into its advantages in mitigating side reactions, the challenges it presents, and provide detailed experimental protocols and quantitative data to inform strategic decisions in peptide synthesis.

The incorporation of asparagine into a peptide sequence is notoriously challenging due to the reactivity of its side-chain amide. Without adequate protection, this functional group can lead to undesirable side reactions, primarily dehydration to a nitrile (β-cyanoalanine) during the activation step of the carboxyl group, especially with carbodiimide-based coupling reagents.[1] This irreversible modification results in a mass loss of 18 Da and can be a significant source of impurity. Furthermore, the unprotected Fmoc-Asn-OH amino acid exhibits poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency.[2][3]

To circumvent these issues, the trityl (Trt) group is widely employed as a side-chain protecting group for asparagine. The bulky Trt group effectively shields the side-chain amide, preventing dehydration and improving the solubility of the Fmoc-Asn(Trt)-OH building block.[2][3] This protection strategy generally leads to significantly purer peptides and higher yields.[4][5][6]

Mitigating Side Reactions: A Quantitative Perspective

The primary advantage of using Fmoc-Asn(Trt)-OH is the significant reduction in nitrile formation. While direct quantitative comparisons are sparse in the literature, studies have shown that in the absence of side-chain protection, varying amounts of β-cyanoalanine are formed, whereas the use of side-chain protected asparagine derivatives can yield a homogeneous peptide without such side reactions.[7][8]

Another prevalent side reaction involving asparagine is aspartimide formation. This base-catalyzed intramolecular cyclization is particularly problematic in sequences containing -Asn-Gly- motifs and can occur even with Trt protection. The resulting succinimide (B58015) intermediate can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products. While the Trt group does not completely eliminate aspartimide formation, its steric bulk can help to reduce its incidence compared to unprotected asparagine.

| Side Reaction | Without Trt Protection | With Trt Protection | Key Factors |

| Nitrile Formation (Dehydration) | Significant, especially with carbodiimide (B86325) coupling reagents.[7][8] | Effectively prevented.[1][4][5] | Coupling reagent, activation time. |

| Aspartimide Formation | Prone to occur, especially in -Asn-Gly- sequences. | Can still occur, but the bulky Trt group may reduce the rate. | Peptide sequence, base exposure time. |

| Solubility in DMF/NMP | Poor.[2][3] | Good.[2][3] | --- |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

This protocol outlines the manual coupling of Fmoc-Asn(Trt)-OH using HBTU as the activating agent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Asn(Trt)-OH (3 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HBTU in DMF.

-

Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completeness using a qualitative method such as the Kaiser test.

-

Wash the resin thoroughly with DMF.

Protocol 2: Cleavage and Deprotection of Peptides Containing Asn(Trt)

This protocol describes the standard procedure for cleaving the peptide from the resin and removing the Trt and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. Note that peptides with an N-terminal Asn(Trt) residue may require longer cleavage times for complete deprotection.[2]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and assess purity.

Challenges and Considerations

Despite its advantages, the use of the Trt group is not without its challenges. The most significant is the difficulty in cleaving the Trt group from an N-terminal asparagine residue. The proximity of the free N-terminal amine is thought to hinder the acid-catalyzed cleavage, often requiring extended reaction times (e.g., up to 4 hours or more) or repeated cleavage treatments to ensure complete removal.[2]

Furthermore, during the acidic cleavage, the Trt group is released as a stable trityl cation. This highly reactive species can reattach to the peptide or cause alkylation of nucleophilic residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). Therefore, the inclusion of scavengers like Triisopropylsilane (TIS) and water in the cleavage cocktail is crucial to trap the trityl cation and prevent these side reactions.

Visualizing the Chemistry of Asn(Trt) in Fmoc-SPPS

To better understand the chemical processes involved, the following diagrams illustrate the key structures and pathways.

Caption: Chemical structure of Fmoc-Asn(Trt)-OH.

Caption: General workflow of Fmoc-SPPS for incorporating Asn(Trt).

Caption: Mechanism of piperidine-catalyzed aspartimide formation from an Asn(Trt)-Gly sequence.

Conclusion

The use of the Trityl group for the side-chain protection of asparagine in Fmoc-SPPS represents a critical strategy for enhancing peptide purity and yield. By effectively preventing nitrile formation and improving solubility, Fmoc-Asn(Trt)-OH facilitates more efficient and reliable peptide synthesis. However, researchers must remain vigilant to the challenges of aspartimide formation and potential difficulties in Trt group cleavage, particularly at the N-terminus. A thorough understanding of the underlying chemistry, coupled with the implementation of optimized protocols and careful analytical monitoring, will empower scientists to harness the full potential of this essential building block in the synthesis of complex peptides for research and therapeutic development.

References

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. nbinno.com [nbinno.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]

- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: A Key Building Block in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ala-Ala-Asn(Trt)-OH is a crucial protected tripeptide derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, including the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and the acid-labile trityl (Trt) group on the asparagine side chain, make it an ideal building block for the controlled and efficient synthesis of complex peptides. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to aid researchers in their practical applications of this versatile compound.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine production of these complex biomolecules for research and therapeutic purposes. The success of SPPS relies heavily on the use of appropriately protected amino acid derivatives that allow for the stepwise and controlled assembly of the peptide chain. This compound is a pre-formed tripeptide building block that offers several advantages in the synthesis of peptides containing the Ala-Ala-Asn sequence.

The alanine (B10760859) residues provide a neutral and structurally simple backbone, while the asparagine residue is often a key component of biologically active peptides. The strategic placement of the Fmoc and Trityl protecting groups ensures that the N-terminus and the reactive side chain of asparagine are shielded during the coupling reactions, preventing unwanted side reactions and ensuring the integrity of the growing peptide chain.[1][2]

Chemical Properties and Structure

This compound is a white to off-white powder with the chemical formula C44H42N4O7 and a molecular weight of 738.8 g/mol .[1] The key structural features of this molecule are the three amino acid residues—alanine, alanine, and asparagine—and the two protecting groups, Fmoc and Trityl.

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This bulky, base-labile protecting group is attached to the N-terminus of the tripeptide. Its removal is typically achieved using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), which allows for the sequential addition of further amino acids to the growing peptide chain.[1]

-

Trt (Trityl) group: This acid-labile protecting group is attached to the side chain amide of the asparagine residue. The Trityl group prevents the dehydration of the amide to a nitrile during the activation step of peptide coupling, a common side reaction with unprotected asparagine.[3] It is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C44H42N4O7 | [1] |

| Molecular Weight | 738.8 g/mol | [1] |

| CAS Number | 1951424-92-2 | [1][4] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | >98% | [5] |

| Solubility | Soluble in DMF, NMP | [3] |

The following table provides typical quantitative data for the solid-phase synthesis of a peptide utilizing this compound. Actual yields and purities will vary depending on the specific peptide sequence, resin, and synthesis conditions.

| Step | Parameter | Typical Value |

| Resin Loading | Substitution Level | 0.3 - 0.6 mmol/g |

| Fmoc Deprotection | Reaction Time | 5 - 20 minutes |

| Amino Acid Coupling | Reaction Time | 1 - 4 hours |

| Final Cleavage | Yield | 70 - 95% |

| Crude Peptide Purity | HPLC | 60 - 90% |

Experimental Protocols

The synthesis of peptides using this compound follows the general principles of solid-phase peptide synthesis. The following is a detailed protocol for the manual synthesis of a peptide containing the Ala-Ala-Asn sequence.

Materials and Reagents

-

Wang Resin (or other suitable resin for peptide acids)

-

This compound

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

Step 2: First Amino Acid Loading (if not pre-loaded)

-

If starting with an unloaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/Oxyma).

-

Wash the resin thoroughly with DMF, DCM, and MeOH.

-

Dry the resin under vacuum.

Step 3: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).[6]

Step 4: Coupling of this compound

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), an activating agent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (should be negative).

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Step 5: Chain Elongation

Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Final Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[7]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

Step 7: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Peptides [creative-peptides.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]

- 5. mybiosource.com [mybiosource.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Strategic Advantage of Tripeptide Building Blocks in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the development of novel therapeutics, research tools, and biomaterials. However, challenges such as incomplete reactions, side-product formation, and the synthesis of long or "difficult" sequences persist. The use of tripeptide building blocks in SPPS has emerged as a powerful strategy to overcome these hurdles, enhancing both the efficiency and purity of the final peptide product. This guide provides an in-depth look at the application of tripeptide synthons, detailing their advantages, relevant experimental protocols, and their role in the synthesis of biologically active peptides.

Core Concepts: Why Use Tripeptide Building Blocks?

The fundamental principle behind using tripeptide building blocks is to incorporate three amino acid residues in a single coupling step. This approach significantly reduces the number of synthetic cycles required to assemble a peptide chain, which in turn minimizes the cumulative impact of incomplete deprotection and coupling reactions.[1] Each additional cycle in standard single-amino acid SPPS introduces a risk of yield loss and the formation of deletion sequences. By reducing the total number of cycles, the tripeptide strategy can lead to a purer final product and a higher overall yield.

This method is particularly advantageous for:

-

Overcoming Aggregation: During the synthesis of long or hydrophobic peptides, the growing chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions. Introducing amino acids in tripeptide blocks can disrupt these aggregation-prone sequences.

-

Minimizing Side Reactions: Certain amino acid sequences are prone to side reactions, such as the formation of aspartimide from aspartic acid residues. The use of specialized tripeptide building blocks, such as pseudoproline dipeptides within a tripeptide sequence, can effectively suppress such side reactions.[2][3]

-

Increasing Overall Efficiency: For the large-scale production of peptides, even a small increase in the efficiency of each cycle can have a significant impact on the final yield and cost-effectiveness of the synthesis.[1]

Data Presentation: Quantitative Analysis of Tripeptide Efficacy

The advantages of using tripeptide building blocks are evident in the quantitative data from challenging syntheses. A notable example is the synthesis of decapeptides containing the N-glycosylated Asn-Ala-Thr motif, where the use of a tripeptide building block, Fmoc-Asp(STmob)-Xaa-Thr(Ψme,mepro)-OH, was shown to significantly reduce the formation of the undesirable aspartimide byproduct.

| Tripeptide Building Block (Fmoc-Asp(STmob)-Xaa-Thr(Ψme,mepro)-OH) | Ratio of Desired Decapeptide to Aspartimide Byproduct | Isolated Yield of Decapeptide |

| Xaa = Ala | 96:4 | 65% |

| Xaa = Asp(OtBu) | 89:11 | 59% |

| Xaa = Lys(Boc) | 99:1 | 61% |

| Xaa = Ser(tBu) | 95:5 | 55% |

| Xaa = Trp(Boc) | 94:6 | 53% |

| Xaa = Gly | 12:88 | Not Determined |

| Data sourced from a study on the synthesis of aspartic thioacid-containing peptides.[3] |

The data clearly demonstrates that for most amino acids at the Xaa position, the tripeptide approach yields a high ratio of the desired product. The case of Glycine (Gly) highlights that sequence-dependent effects are still a critical consideration.

Mandatory Visualization: Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

The workflow in Figure 1 illustrates the reduction in the number of deprotection and coupling cycles when using a tripeptide building block compared to the standard single amino acid addition method for the same sequence elongation.

Figure 2 outlines the key advantages of employing tripeptide building blocks in SPPS and the underlying reasons for these benefits.

Many biologically active peptides, including those used in drug development, target specific cellular receptors to initiate a signaling cascade. The RGD (Arg-Gly-Asp) tripeptide motif is a classic example, binding to integrin receptors on the cell surface.[4][5] This binding event triggers a conformational change in the integrin, leading to the recruitment and activation of intracellular signaling proteins such as Focal Adhesion Kinase (FAK).[6][7] This initiates downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate crucial cellular processes like adhesion, migration, proliferation, and survival.[7][8] The efficient synthesis of RGD-containing peptides, often facilitated by tripeptide or cyclic peptide strategies, is therefore of significant interest in cancer research and regenerative medicine.[9]

Experimental Protocols

The successful application of tripeptide building blocks requires robust protocols for both their synthesis and their incorporation into the growing peptide chain.

Protocol 1: Synthesis of a Pseudoproline-Containing Tripeptide Building Block

This protocol is a generalized procedure based on the synthesis of Fmoc-Asp(STmob)-Ala-Thr(Ψme,mepro)-OH.[2]

-

Preparation of the C-terminal Dipeptide:

-

React Fmoc-Thr-OH with a suitable protecting group for the carboxylic acid (e.g., to form a 2-phenylisopropyl ester).

-

Remove the Fmoc group using piperidine (B6355638) in DMF.

-

Couple the deprotected threonine derivative with Fmoc-Ala-OH using standard coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) to yield the dipeptide Fmoc-Ala-Thr-OR.

-

-

Addition of the N-terminal Amino Acid:

-

Remove the Fmoc group from the dipeptide with piperidine in DMF.

-

Couple the deprotected dipeptide with an N-terminally protected, side-chain protected aspartic acid derivative (e.g., Fmoc-Asp(OBn)-OH) to form the tripeptide Fmoc-Asp(OBn)-Ala-Thr-OR.

-

-

Selective Deprotection and Final Modification:

-

Selectively remove the side-chain protecting group of the aspartic acid (e.g., hydrogenolysis of the benzyl (B1604629) ester) to yield Fmoc-Asp(OH)-Ala-Thr-OR.

-

Convert the aspartic acid side chain to the desired functionality (e.g., a protected thioacid).

-

Remove the C-terminal protecting group under mild acidic conditions to yield the final tripeptide building block, Fmoc-Asp(SR')-Ala-Thr-OH.

-

Protocol 2: Fmoc-SPPS using a Tripeptide Building Block

This protocol outlines the general steps for incorporating a pre-synthesized tripeptide building block into a peptide chain on a solid support.

-

Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent (e.g., DMF) for at least 30 minutes in the reaction vessel.[10]

-

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[11]

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

-

Tripeptide Coupling:

-

In a separate vessel, pre-activate the tripeptide building block (3-5 equivalents relative to the resin loading) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[2][11]

-

Add the activated tripeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.[2][11]

-

-

Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for the subsequent single amino acid or tripeptide building block additions until the desired peptide sequence is assembled.

-

-

Cleavage and Final Deprotection:

-

Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[10]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Tripeptide building blocks represent a significant advancement in the field of solid-phase peptide synthesis. By reducing the number of synthetic cycles, they offer a strategic approach to enhance the purity and overall yield of synthetic peptides. This is particularly crucial for the synthesis of long, complex, or aggregation-prone sequences, as well as for peptides where the suppression of side reactions is paramount. For researchers and professionals in drug development, mastering the use of tripeptide synthons is a key step towards the efficient and reliable production of high-quality peptides for therapeutic and diagnostic applications. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for implementing this powerful technique.

References

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 5. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Role of Fmoc-Ala-Ala-Asn(Trt)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield of the final peptide product. Fmoc-Ala-Ala-Asn(Trt)-OH is a key tripeptide fragment that offers significant advantages in the synthesis of complex peptides. This technical guide elucidates the core functions of this compound, detailing its chemical properties, applications, and the strategic importance of its protecting groups. We provide comprehensive experimental protocols, quantitative data, and workflow visualizations to empower researchers in leveraging this reagent for successful peptide synthesis.

Core Function and Chemical Design

This compound is a protected tripeptide building block meticulously designed for use in Fmoc-based solid-phase peptide synthesis.[1] Its structure is optimized to introduce the Ala-Ala-Asn sequence into a growing peptide chain with high efficiency and minimal side reactions. The strategic selection of protecting groups is central to its utility:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the N-terminal amine of the alanine (B10760859) residue, preventing unwanted polymerization during the coupling of the preceding amino acid.[2][3] Its removal is typically achieved using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[4][5]

-

Trt (Trityl) Group: The bulky and acid-labile trityl group protects the side-chain amide of the asparagine residue.[2][6] This protection is crucial for two primary reasons:

-

Prevention of Side Reactions: The unprotected asparagine side chain is susceptible to dehydration to a nitrile, particularly during the activation step with carbodiimide (B86325) reagents.[7][8][9] The Trt group sterically hinders this and other potential side reactions.

-

Enhanced Solubility: Fmoc-Asn-OH has notoriously low solubility in common SPPS solvents like DMF.[6][7][8] The presence of the trityl group significantly improves the solubility of the asparagine derivative, facilitating more efficient and complete coupling reactions.[6][7]

-

The alanine residues provide a neutral and structurally simple backbone segment.[1]

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in SPPS to incorporate the -Ala-Ala-Asn- motif into synthetic peptides. This sequence may be part of a larger protein, a bioactive peptide, or serve as a component of an enzymatically cleavable linker in antibody-drug conjugates (ADCs).[4] The use of a pre-formed tripeptide can sometimes improve the efficiency and purity of the synthesis compared to the stepwise addition of individual amino acids, especially in sequences prone to aggregation.

Quantitative Data in Solid-Phase Peptide Synthesis

The following tables summarize key quantitative parameters for the use of this compound and related reagents in Fmoc-SPPS. These values are intended as a general guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Equivalents for Coupling Reactions

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Fmoc-Amino Acid (including this compound) | 3 - 5 | Building block for peptide chain elongation |

| Coupling Reagent (e.g., HBTU, HATU, DIC) | 3 - 5 | Activation of the carboxylic acid for amide bond formation |

| Base (e.g., DIPEA, 2,4,6-Collidine) | 6 - 10 | Neutralization and catalysis |

| Additive (e.g., HOBt, OxymaPure) | 3 - 5 | Racemization suppression and improved coupling efficiency |

Data compiled from multiple sources.[3][4][10][11]

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value | Notes |

| Resin Loading | 0.3 - 0.6 mmol/g | Varies depending on the resin type.[4] |

| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings.[3][11] |

| Fmoc Deprotection Time | 5 - 20 minutes (two treatments) | Monitored by UV absorbance of the fluorenyl group.[4][5] |

| Final Cleavage Time (TFA-based cocktail) | 1 - 4 hours | May need to be extended for N-terminal Asn(Trt).[7][8][12][13] |

| Final Cleavage Yield | 70 - 95% | Highly sequence-dependent.[3] |

| Crude Peptide Purity | 60 - 90% | Sequence-dependent; purification is typically required.[3] |

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the key steps for one cycle of amino acid addition in SPPS.

A. Resin Preparation:

-

Swell the desired resin (e.g., Wang, Rink Amide) in DMF for at least 30 minutes in a reaction vessel.[3][4]

-

Drain the DMF.

B. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-15 minutes.[4][5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

C. Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 eq.), a suitable coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in a minimal amount of DMF.

-

Add a tertiary base such as DIPEA (6-10 eq.) to the amino acid solution to begin the pre-activation.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

D. Washing:

-

After a successful coupling, drain the reaction solution.

-

Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.[9]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[9] The scavengers are crucial to trap the reactive trityl cations and other carbocations generated during cleavage.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin. Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. For sequences with an N-terminal Asn(Trt), the cleavage time may need to be extended.[8][12]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.[3] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Visualized Workflows

The following diagrams illustrate the key processes in which this compound is utilized.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Simplified mechanism of Fmoc group deprotection using piperidine.

Caption: Logical workflow of final peptide cleavage and Trt group removal.

Conclusion

This compound is a highly valuable reagent in the field of peptide chemistry. Its rational design, incorporating the acid-labile Trt group for side-chain protection and the base-labile Fmoc group for N-terminal protection, addresses key challenges associated with the incorporation of asparagine residues in SPPS. By preventing side reactions and enhancing solubility, this tripeptide building block contributes to the synthesis of higher purity peptides. A thorough understanding of the experimental protocols and the function of each component, as detailed in this guide, is essential for researchers aiming to leverage this compound to its full potential in the development of novel peptide-based therapeutics and research tools.

References

- 1. This compound - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility Characteristics of Fmoc-Ala-Ala-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. A thorough understanding of its solubility is critical for its effective use in solid-phase peptide synthesis (SPPS), particularly in the development of therapeutic peptides and antibody-drug conjugates (ADCs), where it can function as a cleavable linker[1].

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its constituent parts: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the dipeptide Ala-Ala sequence, and the C-terminal asparagine residue with a trityl (Trt) protecting group on its side-chain amide.

-

Fmoc and Trityl Protecting Groups: Both the Fmoc and Trityl groups are large, hydrophobic moieties. Their presence significantly enhances the solubility of the peptide in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[2][3][4]. The trityl group on the asparagine side chain is particularly important for preventing dehydration side reactions during amino acid activation[3][4]. In contrast, unprotected or improperly protected asparagine can lead to solubility issues and side reactions[5].

-

Peptide Backbone: The Ala-Ala sequence provides a relatively neutral and non-polar backbone. The overall hydrophobicity of a peptide sequence is a primary determinant of its solubility, with more hydrophobic sequences tending to aggregate and exhibit poor solubility in aqueous solutions but better solubility in organic solvents[6][7].

-